Methyl tetrahydrofuran-3-carboxylate

Beschreibung

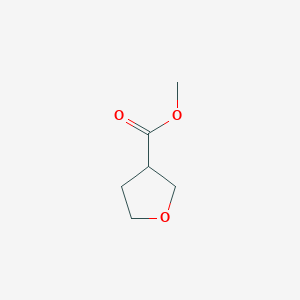

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl oxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTNCRJHLZDGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443306 | |

| Record name | Methyl tetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-85-4 | |

| Record name | Methyl tetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl oxolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Methyl Tetrahydrofuran 3 Carboxylate

Regioselective and Stereoselective Synthesis Strategies

Esterification of Tetrahydrofuran-3-carboxylic Acid

The conversion of tetrahydrofuran-3-carboxylic acid to its corresponding methyl ester is a fundamental transformation. Modern synthetic approaches prioritize the use of catalyst-mediated reactions under mild conditions to ensure high yields and compatibility with various functional groups.

Several catalytic systems have been developed for the efficient methyl esterification of carboxylic acids. These methods offer alternatives to traditional approaches like Fischer esterification, which often require harsh conditions. organic-chemistry.orgscielo.br

One convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. mdpi.com This system effectively converts a range of amino acids to their methyl ester hydrochlorides in good to excellent yields and is applicable to other aliphatic carboxylic acids. mdpi.com Another approach utilizes dimethylcarbonate (DMC), a non-toxic and environmentally friendly methylating reagent, in a base-catalyzed methyl transfer reaction. organic-chemistry.org This method is noted for its high selectivity for esterification. organic-chemistry.org A sonochemical method employing a polymer-supported triphenylphosphine (B44618) catalyst in the presence of 2,4,6-trichloro-1,3,5-triazine (TCT) and sodium carbonate also achieves rapid and efficient methyl esterification. organic-chemistry.org This ultrasound-assisted technique can prepare methyl esters in high yields and purity within short reaction times. organic-chemistry.org

Catalytic Systems for Methyl Esterification

| Catalyst/Reagent System | Key Features | Typical Conditions |

|---|---|---|

| Trimethylchlorosilane (TMSCl)/Methanol | Convenient, room temperature reaction. mdpi.com | Methanol as solvent and reagent. mdpi.com |

| Dimethylcarbonate (DMC)/Base | Utilizes a non-toxic, "green" methylating agent. organic-chemistry.org | Base catalysis (e.g., K₂CO₃) in a solvent like DMSO. organic-chemistry.orgsmith.edu |

| Polymer-supported Triphenylphosphine/TCT | Ultrasound-assisted, rapid conversion. organic-chemistry.org | Na₂CO₃ as base, under ultrasonic irradiation. organic-chemistry.org |

Optimizing reaction parameters is crucial for maximizing the yield and purity of methyl tetrahydrofuran-3-carboxylate. In the base-catalyzed methylation using dimethylcarbonate, a variety of factors have been systematically evaluated. smith.edu

Dramatic solvent effects were observed, with dimethyl sulfoxide (B87167) (DMSO) providing higher yields compared to dimethylformamide (DMF) or solvent-free conditions. smith.edu The choice of catalyst is also critical; while organic bases like DBU and DABCO are effective, inorganic bases such as potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH) were found to catalyze the reaction with similar high efficiency at 90 °C. smith.edu Potassium carbonate is often preferred due to its mild basicity and low cost. smith.edu Temperature plays a significant role, with a marked decrease in reaction rate at lower temperatures. smith.edu For instance, the conversion to methyl benzoate (B1203000) using K₂CO₃ in DMSO dropped from a high yield at 90 °C to only 20% conversion at 75 °C. smith.edu The loading of the coupling reagent is another important variable; using more or less than one equivalent of the reagent can lead to lower yields. researchgate.net

Optimization of Base-Catalyzed Esterification with DMC

| Entry | Catalyst (Base) | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|

| 1 | DBU | None | - | Low (5%) smith.edu |

| 2 | DBU | DMSO | 90 | High smith.edu |

| 3 | DABCO | DMSO | 90 | High Yield smith.edu |

| 4 | K₂CO₃ | DMSO | 90 | High Yield smith.edu |

| 5 | K₂CO₃ | DMSO | 75 | Low (20% conversion) smith.edu |

Synthesis of Chiral Tetrahydrofuran (B95107) Amino Acid Derivatives

The tetrahydrofuran ring is a key structural motif in a class of unnatural, conformationally constrained amino acids. These Cα-tetrasubstituted α-amino acids are valuable building blocks for creating peptidomimetics with stabilized secondary structures and increased metabolic stability. nih.govsemanticscholar.org

A notable methodology for synthesizing Cα-tetrasubstituted tetrahydrofuran α-amino acids involves a cyclization reaction that forms the tetrahydrofuran ring. semanticscholar.org The key step is an aldol-type reaction between a sulfonium (B1226848) salt derived from methionine and an aldehyde. semanticscholar.org Under strongly basic conditions, the α-proton of the methionine derivative is abstracted, leading to a nucleophilic attack by the resulting enolate on the aldehyde. semanticscholar.org Subsequent intramolecular displacement of the sulfonium salt substituent by the alkoxy group forms the target tetrahydrofuran amino acid. semanticscholar.org This methodology has been successfully extended from aromatic aldehydes to aliphatic aldehydes, which, despite their propensity for side reactions, can produce the desired cyclic amino acids in low to moderate yields. nih.gov

The stereochemical outcome of the tetrahydrofuran amino acid synthesis is highly dependent on the reaction conditions and the substrates used. semanticscholar.org The diastereoselectivity of the ring-forming reaction is particularly influenced by the steric bulk of the aldehyde reactant. nih.govsemanticscholar.org

Research has shown that the reaction generally favors the formation of the trans-diastereomer. semanticscholar.org The ratio of diastereomers can be controlled by the choice of aldehyde. For example, with acetaldehyde, the trans/cis ratio is 2/1. semanticscholar.org This ratio increases as the steric demand of the aldehyde increases; n-butyraldehyde gives a 3/1 ratio, 3-methyl-butanal a 5/1 ratio, and the highly hindered isobutyraldehyde (B47883) results in a 9:1 trans/cis ratio. semanticscholar.org The highest selectivity was observed with methacrylaldehyde, where no cis-product could be detected by NMR. semanticscholar.org The configuration of the major trans-diastereomer has been confirmed through 2-dimensional NMR spectroscopy and X-ray crystal structure analysis. semanticscholar.org Control over enantiomeric excess in such syntheses often requires the use of chiral starting materials or asymmetric catalysis to guide the formation of specific stereocenters. researchgate.netnih.gov

Effect of Aldehyde Structure on Diastereoselectivity

| Aldehyde | Yield (%) | Diastereomeric Ratio (trans/cis) |

|---|---|---|

| Acetaldehyde | 25% semanticscholar.org | 2/1 semanticscholar.org |

| n-Butyraldehyde | 35% semanticscholar.org | 3/1 semanticscholar.org |

| 3-Methyl-butanal | 40% semanticscholar.org | 5/1 semanticscholar.org |

| Isobutyraldehyde | 52% semanticscholar.org | 9/1 semanticscholar.org |

| Methacrylaldehyde | 18% semanticscholar.org | >95/5 (only trans detected) semanticscholar.org |

Diverse Chemical Reactions and Derivatization Pathways

This compound serves as a versatile heterocyclic building block in organic synthesis. Its structure, featuring a tetrahydrofuran ring and an ester functional group, allows for a wide array of chemical transformations. The interplay between the ether and ester functionalities governs its reactivity, enabling access to a diverse range of derivatives through various synthetic pathways.

The reactivity of this compound is dictated by the electronic properties of its constituent functional groups. The molecule exhibits both nucleophilic and electrophilic characteristics, which define its behavior in chemical reactions.

Electrophilic Center : The primary electrophilic site is the carbonyl carbon of the ester group. This carbon is electron-deficient due to the polarization of the carbon-oxygen double bond and the inductive effect of the methoxy (B1213986) group, making it susceptible to attack by nucleophiles. This reactivity is fundamental to reactions such as hydrolysis, transesterification, and amidation. solubilityofthings.com

Nucleophilic Centers : The oxygen atoms of the ether linkage and the carbonyl group possess lone pairs of electrons, rendering them nucleophilic and Lewis basic. masterorganicchemistry.com These sites can interact with protons or other Lewis acids.

Enolate Formation : The protons on the carbon atoms alpha to the ester group (at the C2 and C4 positions) are acidic. In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), one of these protons can be abstracted to form a nucleophilic enolate. vanderbilt.edu This carbanion is a key intermediate for forming new carbon-carbon bonds. vanderbilt.edu

The ester and tetrahydrofuran moieties can be readily converted into other functional groups, highlighting the compound's utility as a synthetic intermediate. solubilityofthings.com

Reduction: The ester group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, converting the methyl carboxylate into a hydroxymethyl group to yield (tetrahydrofuran-3-yl)methanol. imperial.ac.uk Milder reagents can also be used for specific reductions, such as converting the ester to an aldehyde. vanderbilt.edu

Oxidation: The tetrahydrofuran ring is susceptible to oxidation, particularly at the C-H bonds alpha to the ether oxygen (the C2 and C5 positions). researchgate.net Selective oxidation at these positions can lead to the formation of lactones, which are valuable synthetic intermediates. researchgate.net The specific products depend on the oxidizing agent and reaction conditions used. Studies on the oxidation of the parent tetrahydrofuran molecule show that it can be selectively oxidized to produce compounds like γ-butyrolactone. researchgate.net

Substitution: The ester group can undergo nucleophilic acyl substitution. For example, hydrolysis under acidic or basic conditions yields tetrahydrofuran-3-carboxylic acid. Reaction with amines (ammonolysis) produces the corresponding amides, a transformation significant in the synthesis of biologically active molecules. solubilityofthings.com

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | imperial.ac.uk |

| THF Ring Oxidation | Various Oxidizing Agents | Lactone | researchgate.net |

| Ester Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | solubilityofthings.com |

| Ester Ammonolysis | Amine (R-NH₂) | Amide | solubilityofthings.com |

While this compound is itself a heterocycle, it can be employed as a scaffold to construct more complex, often fused or spirocyclic, heterocyclic systems. These reactions typically involve initial functionalization of the starting material to introduce reactive groups that can participate in an intramolecular cyclization.

For instance, the ester can be converted into a more reactive derivative, or the tetrahydrofuran ring can be opened to generate a linear bifunctional molecule. Subsequent intramolecular reactions can then form new rings. Electrophilic cyclization is a powerful strategy for constructing heterocycles. researchgate.netrsc.org A derivative of this compound, appropriately substituted with an unsaturated moiety, could undergo an electrophile-induced cyclization to generate a bicyclic ether or lactone.

The formation of new carbon-carbon bonds is central to the construction of complex organic molecules. This compound can participate in such reactions, primarily through the generation of an enolate intermediate.

As previously mentioned, treatment with a strong base like LDA generates a nucleophilic enolate. vanderbilt.edu This enolate can react with various carbon electrophiles. alevelchemistry.co.uk For example, reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) results in the alkylation of the carbon alpha to the ester group, yielding a 2- or 4-substituted tetrahydrofuran-3-carboxylate derivative. This is a fundamental method for elaborating the carbon skeleton. vanderbilt.edu

Furthermore, the enolate can participate in aldol-type condensation reactions with aldehydes or ketones. iupac.org This reaction forms a β-hydroxy ester, introducing significant structural complexity in a single step. The diastereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. Research has demonstrated the diastereoselective synthesis of highly substituted methyl tetrahydrofuran-3-carboxylates through reactions involving silylated nucleophiles and γ-lactols, underscoring the utility of this scaffold in stereocontrolled synthesis. acs.org

| Reaction Type | Electrophile | Key Intermediate | Product Type | Reference |

| Alkylation | Alkyl Halide (R-X) | Enolate | α-Alkylated Ester | vanderbilt.edu |

| Aldol Condensation | Aldehyde or Ketone | Enolate | β-Hydroxy Ester | iupac.org |

While specific examples involving this compound in organocatalytic Michael-Hemiacetalization-Dehydration cascades are not extensively documented, the principles of this reaction type can be applied to appropriately designed precursors derived from it. This type of cascade typically involves an initial Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net

Cascade and Domino Reactions

Chiral Catalyst Development

The asymmetric synthesis of substituted tetrahydrofurans, including this compound, is a significant area of research, with a strong focus on the development of efficient chiral catalysts. While specific catalysts tailored exclusively for this compound are not extensively documented, the broader field of stereoselective tetrahydrofuran synthesis offers valuable insights into potential catalytic systems.

Recent advancements have highlighted the efficacy of transition-metal catalysts in combination with chiral ligands. For instance, copper catalysts paired with chiral diimine ligands have been successfully employed in the synthesis of enantioenriched tetrahydrofuran-3-ones. acs.org Another promising approach involves the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones, which has been shown to construct a variety of functionalized chiral tetrahydrofuran rings with high yields and excellent stereoselectivity. rsc.org The development of novel chiral ligands, such as P-chiral bisphosphine ligands like DI-BIDIME, has been instrumental in the success of these transformations. rsc.org

Furthermore, the synthesis of chiral cyclic alkyl amino carbene (CAAC) ligands represents a significant step forward in asymmetric catalysis. These ligands, when complexed with copper, have demonstrated high efficiency in the enantioselective 1,4-borylation of α,β-unsaturated esters, a reaction type that could be adapted for the synthesis of chiral tetrahydrofuran precursors. acs.org The modular nature of these chiral ligands allows for fine-tuning of their steric and electronic properties to achieve optimal stereocontrol in a variety of transformations.

The table below summarizes selected examples of chiral catalyst systems used in the stereoselective synthesis of tetrahydrofuran derivatives, which could be conceptually applied to the synthesis of this compound.

| Catalyst System | Chiral Ligand Type | Application | Reference |

| Copper(I)triflate | Chiral bis(oxazoline) | Asymmetric [3+2] cycloaddition | nih.gov |

| Palladium(II) acetate (B1210297) | Chiral phosphine | Intramolecular allylic alkylation | nih.gov |

| Rhodium(II) acetate | Chiral carboxylate | Asymmetric C-H insertion | nih.gov |

| Nickel(II) chloride | P-chiral bisphosphine (DI-BIDIME) | Asymmetric intramolecular reductive cyclization | rsc.org |

| Copper(I) chloride | Chiral cyclic alkyl amino carbene (CAAC) | Enantioselective 1,4-borylation | acs.org |

Formation of Complex Molecular Architectures

The tetrahydrofuran motif is a common feature in a wide array of natural products and biologically active molecules. This compound, as a functionalized and chiral building block, is strategically employed in the synthesis of these complex molecular architectures. Its ester functionality allows for a variety of chemical transformations, including reduction, amidation, and elaboration into more complex side chains, while the tetrahydrofuran ring provides a rigid scaffold.

One notable application is in the construction of pseudo-natural products. For example, the (3+2) cycloaddition of azomethine ylides can lead to the formation of complex tetracyclic fused scaffolds containing a pyrrolidine-fused tetrahydrofuran ring system. nih.gov This approach allows for the rapid assembly of novel molecular frameworks with potential biological activity.

The total synthesis of complex natural products also frequently features the incorporation of tetrahydrofuran rings. In the enantioselective total synthesis of (−)-novofumigatonin, a key strategic element involves the construction of a highly substituted tetrahydrofuran core. acs.orgacs.org Similarly, the synthesis of the tetrahydrofuran/α-hydroxyl lactone fragment of mandelalide B showcases the use of stereoselective methods to build complex fragments containing the tetrahydrofuran moiety. rsc.org Furthermore, synthetic strategies towards tetrahydrofuro[3,4-b]furan nucleoside analogues, which are of interest as potential therapeutic agents, rely on the controlled formation of the fused tetrahydrofuran ring system. researchgate.net

The following table provides examples of complex molecular architectures that incorporate a tetrahydrofuran ring, illustrating the importance of this scaffold in organic synthesis.

| Complex Molecule/Scaffold | Synthetic Strategy | Key Transformation | Reference |

| Tetracyclic Fused Scaffolds | (3+2) Cycloaddition | Azomethine ylide cycloaddition | nih.gov |

| (−)-Novofumigatonin | Total Synthesis | Construction of a substituted tetrahydrofuran core | acs.orgacs.org |

| Mandelalide B fragment | Fragment Synthesis | Stereospecific iodine-induced cyclization | rsc.org |

| Tetrahydrofuro[3,4-b]furan Nucleoside Analogues | Analogue Synthesis | Carboetherification | researchgate.net |

Prodrug Development and Derivatization for Enhanced Biological Attributes

Prodrug strategies are often employed to improve the pharmacokinetic and pharmacodynamic properties of biologically active molecules. For compounds containing a carboxylic acid or ester moiety, such as derivatives of tetrahydrofuran-3-carboxylic acid, derivatization into various prodrug forms can enhance properties like solubility, membrane permeability, and metabolic stability.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various promoieties through ester or amide linkages to form prodrugs. Ester prodrugs are a common approach to mask the polarity of a carboxylic acid, thereby increasing its lipophilicity and ability to cross biological membranes. googleapis.com These ester linkages are often designed to be cleaved by endogenous esterases, releasing the active parent drug at the target site. nih.gov

Amide linkages can also be utilized to create prodrugs with altered properties. The formation of amides from the corresponding carboxylic acid and an amine can lead to compounds with different solubility and stability profiles. For instance, 3-amino-tetrahydrofuran-3-carboxylic acid amides have been synthesized as part of drug discovery programs, highlighting the utility of the amide functionality in this scaffold. google.com The synthesis of N-hydroxymethylphthalimide esters of non-steroidal anti-inflammatory drugs demonstrates a strategy to temporarily mask a carboxylic acid function, which could be applied to tetrahydrofuran-3-carboxylic acid to potentially reduce local irritation. researchgate.net

While less common for carboxylic acid derivatives, ether and carbonate linkages can be employed in prodrug design, particularly when a hydroxyl group is present in the parent molecule or the promoiety. For derivatives of this compound that have been modified to include a hydroxyl group, ether linkages can be formed to attach a promoiety. These linkages are generally more stable than ester linkages and may require specific enzymatic cleavage for drug release.

Carbonate-linked prodrugs are another viable option, often used to link a hydroxyl-containing drug to a promoiety. This strategy has been successfully applied to develop prodrugs with improved water solubility and potent biological activity. nih.gov For a hydroxylated derivative of tetrahydrofuran-3-carboxylic acid, a carbonate linkage could be formed to enhance its pharmaceutical properties.

Isotopic Labeling for Research Applications

Isotopic labeling is an indispensable tool in drug metabolism and pharmacokinetic studies, allowing for the tracking of a molecule and its metabolites within a biological system. nih.gov Compounds labeled with stable isotopes, such as deuterium (B1214612) (²H) and carbon-13 (¹³C), are particularly valuable as they can be readily detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy without the need for radioactive handling. nih.gov

For this compound, isotopic labels can be incorporated at various positions. The methyl group of the ester is a prime candidate for labeling, for example, by using ¹³C-labeled methanol in the esterification step. This would allow for the monitoring of ester cleavage and the fate of the methyl group. Deuterium labeling on the tetrahydrofuran ring can also be achieved through various synthetic methods, providing a means to study the metabolic stability of the ring system.

A powerful technique in metabolic profiling is the use of isotope-coded derivatization reagents. For the corresponding carboxylic acid of this compound, derivatization with an isotope-coded reagent can facilitate its detection and quantification in complex biological matrices like urine. researchgate.net This approach not only aids in accurate quantification but also improves chromatographic separation and mass spectrometric detection. researchgate.net The use of stable isotope-labeled tracers is a well-established method for investigating the metabolism of various endogenous and exogenous compounds, including fatty acids, and the same principles can be applied to study the metabolic fate of this compound and its derivatives. nih.gov

Iii. Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

The formation and stereochemical outcome of reactions producing methyl tetrahydrofuran-3-carboxylate and related substituted tetrahydrofurans are governed by nuanced mechanistic pathways. Understanding these mechanisms is critical for designing efficient and selective synthetic routes.

The construction of the tetrahydrofuran (B95107) ring is a key step in the synthesis of this compound derivatives. Various cyclization strategies have been developed, often relying on intramolecular reactions where a tethered nucleophile attacks an electrophilic center to form the five-membered ring.

Common pathways for forming the substituted tetrahydrofuran core include:

Intramolecular Nucleophilic Substitution (SN1 and SN2): A prevalent method involves the intramolecular SN2 reaction between a hydroxyl group and a carbon atom bearing a good leaving group (e.g., halide or sulfonate). nih.gov This process is a classic and effective way to form the cyclic ether. In some cases, the reaction may proceed through an SN1 pathway, particularly if a stable carbocation intermediate can be formed. nih.gov

Oxonium-Prins Cyclization: This powerful strategy involves the intramolecular addition of an alkene to a transient oxonium ion. imperial.ac.uk For instance, the condensation of a homoallylic alcohol with an aldehyde, promoted by a Lewis acid like SnBr₄, can generate an oxonium ion that subsequently undergoes cyclization. imperial.ac.uk The resulting carbocation intermediate is then trapped by a nucleophile, leading to highly substituted tetrahydrofurans. The stability of the carbocation, such as a benzylic cation, can be a driving force for the reaction. imperial.ac.uk

Radical Cyclization: Intramolecular radical cyclizations offer another route to the tetrahydrofuran skeleton. organic-chemistry.orgnih.gov These reactions typically involve the generation of a radical which then adds to a tethered double or triple bond in a 5-exo-trig or 5-exo-dig manner to form the five-membered ring. nih.gov

[3+2] Cycloaddition and Annulation: These reactions are highly efficient as they can form multiple bonds and stereocenters in a single step. nih.gov They involve the reaction of a three-atom component with a two-atom component to construct the five-membered ring, providing a convergent route to complex tetrahydrofuran structures. nih.gov

Electrophilic Cyclization (Iodoetherification): The reaction of a homoallylic alcohol with iodine and a mild base can induce an electrophilic cyclization. The iodine atom acts as an electrophile, activating the alkene for intramolecular attack by the hydroxyl group, resulting in the formation of an iodinated tetrahydrofuran derivative. nottingham.ac.uk

The choice of pathway depends on the available starting materials, the desired substitution pattern, and the required stereochemical control.

Achieving high stereoselectivity is a central challenge in the synthesis of substituted tetrahydrofurans like this compound. The relative and absolute configuration of stereocenters in the final product is determined by the mechanism of the key cyclization step.

Mechanisms for achieving stereochemical control include:

Substrate Control: The existing stereocenters in the acyclic precursor can direct the stereochemical outcome of the cyclization. For example, in Lewis acid-mediated cyclizations of α-diazoesters with β-benzyloxy carbonyl compounds, the inherent chirality of the starting material can lead to a high diastereomeric ratio in the tetrahydrofuran product. nih.gov

Reagent Control: The choice of reagents and catalysts plays a crucial role. In oxonium-Prins cyclizations, the Lewis acid promoter can influence the transition state geometry, thereby dictating the stereoselectivity. imperial.ac.uk The use of chiral ligands in metal-catalyzed reactions, such as palladium-catalyzed allylation, allows for the desymmetrization of meso-diols to yield enantiomerically enriched tetrahydrofuran products. nih.gov

Kinetic vs. Thermodynamic Control: The final product distribution can be a result of either kinetic or thermodynamic control. In some SnBr₄-promoted cyclizations, the isomeric ratios of the products are unchanged when resubjected to the reaction conditions, indicating that the products are formed under kinetic control. imperial.ac.uk In other systems, equilibration can lead to the thermodynamically most stable diastereomer.

Transition State Geometry: The stereochemical outcome is often rationalized by analyzing the presumed transition state of the cyclization. For example, the preference for cis or trans products in oxonium-Prins cyclizations can be explained by chair-like transition states where substituents adopt pseudoequatorial positions to minimize steric strain. imperial.ac.uk Similarly, in base-mediated cyclizations of sulfonyl-substituted homoallylic alcohols, the geometry (E or Z) of the vinylic sulfone double bond directly influences the syn/anti selectivity of the resulting 2,5-disubstituted tetrahydrofuran. ic.ac.uk

The following table summarizes the diastereoselectivity observed in a specific synthesis of highly substituted methyl tetrahydrofuran-3-carboxylates via the reaction of γ-lactols with silylated nucleophiles, highlighting the influence of the nucleophile on the stereochemical course.

This data demonstrates that while C-C bond formation occurs in excellent yield, the diastereoselectivity is highly dependent on the specific nucleophile used in the reaction.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound, offering insights that complement experimental findings.

The tetrahydrofuran ring is not planar but exists in a continuous series of puckered conformations, primarily described as envelope and twist forms, through a process known as pseudorotation. researchgate.net Density Functional Theory (DFT) is a widely used computational method to study the conformational landscape of such molecules, predicting the geometries and relative energies of different conformers. nih.gov

For the parent tetrahydrofuran (THF) molecule, DFT calculations, along with experimental data, have extensively characterized the potential energy surface of pseudorotation, identifying the C₂ (twist) and Cₛ (envelope) conformations as energy minima. researchgate.net The energy barrier between these conformers is very small, leading to significant conformational flexibility at room temperature.

The introduction of substituents, such as the methyl and carboxylate groups in this compound, significantly influences the conformational preferences of the tetrahydrofuran ring. The position and orientation (axial vs. equatorial) of these substituents can stabilize or destabilize certain ring conformations.

Computational studies on substituted tetrahydrofurans reveal several key principles:

Anomeric Effects: In molecules like 2,5-dimethoxytetrahydrofuran, generalized anomeric effects play a crucial role in stabilizing conformations where the electronegative substituents adopt axial positions.

Intramolecular Interactions: In molecules like tetrahydrofurfuryl alcohol (a THF ring with a -CH₂OH substituent), intramolecular hydrogen bonding between the substituent and the ring's oxygen atom is a key factor in determining the most stable conformer. d-nb.info DFT calculations combined with rotational spectroscopy have shown that the preferred ring geometry (envelope vs. twist) is coupled to the orientation of the hydroxymethyl substituent. d-nb.info

These principles suggest that for this compound, the preferred conformation will be a balance between minimizing steric hindrance from the methyl and carboxylate groups and optimizing favorable electronic interactions. The carboxylate group's orientation, in particular, will significantly impact the dipole moment and stability of the conformer.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijper.orgnih.gov This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions and for screening virtual libraries of compounds for potential biological activity.

While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly available literature, the tetrahydrofuran scaffold is a common motif in many biologically active molecules and pharmaceutical agents. nih.govcapes.gov.br Derivatives of furan (B31954) and tetrahydrofuran have been the subject of docking studies against various biological targets, including enzymes and receptors. ijper.orginnovareacademics.in

For example, in studies involving novel furan-azetidinone hybrids designed as potential antibacterial agents, molecular docking was used to investigate their binding modes with essential bacterial enzymes like enoyl reductase from E. coli. ijper.org Such studies typically involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogen atoms and assigning charges. mdpi.com The 3D structure of the ligand (e.g., a derivative of this compound) is generated and its energy is minimized.

Docking Simulation: Using software like GLIDE or AutoDock, the ligand is placed into the active site of the receptor, and its conformational and orientational space is explored. ijper.org

Scoring and Analysis: The resulting binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., GlideScore or binding energy in kcal/mol). mdpi.com The interactions, such as hydrogen bonds and hydrophobic contacts, between the best-scoring pose and the receptor are then analyzed to understand the basis of the molecular recognition.

The insights gained from such simulations can guide the design and synthesis of new derivatives of this compound with improved affinity and selectivity for a specific biological target. mdpi.com

Quantum Chemical Calculations for Reaction Energetics

A thorough review of scientific literature reveals a notable absence of specific studies focused on the quantum chemical calculations of reaction energetics for this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and energetics, dedicated research on this specific molecule appears to be limited.

Quantum chemical calculations provide valuable insights into the thermodynamics and kinetics of chemical reactions. These theoretical investigations can determine the energies of reactants, products, and transition states, thereby mapping out the potential energy surface of a reaction. Key parameters derived from these calculations include activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change during a reaction). This data is crucial for understanding reaction feasibility, predicting reaction rates, and optimizing reaction conditions.

For instance, in studies of analogous compounds such as 3-methyltetrahydrofuran (B83541) (3-MTHF), quantum chemical methods have been employed to investigate the energetics of its combustion and oxidation reactions, including intramolecular hydrogen shift pathways. These studies utilize high-level computational methods to calculate bond dissociation energies and reaction barriers, providing a detailed understanding of the compound's reactivity.

Future computational studies on this compound would be beneficial to fill this knowledge gap. Such research could explore, for example, the reaction energy profiles for its formation from various precursors or its transformation into other valuable chemical intermediates. This would provide a deeper, quantitative understanding of its chemical behavior at a molecular level.

Iv. Advanced Applications in Bioactive Compound Discovery and Development

Medicinal Chemistry Applications

The tetrahydrofuran (B95107) ring is a prevalent scaffold in numerous biologically active compounds, making its derivatives, such as Methyl tetrahydrofuran-3-carboxylate, valuable starting points in medicinal chemistry for the discovery of new therapeutic agents. researchgate.net The structural and chemical properties of this core moiety allow for diverse functionalization, leading to the synthesis of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netresearchgate.net

The furan (B31954) and tetrahydrofuran scaffolds are integral to many compounds exhibiting significant antimicrobial properties. nih.gov Research into derivatives of these core structures has revealed potent activity against various bacterial and fungal pathogens. nih.govwikipedia.org While extensive research has been conducted on the broader class of furan-containing compounds, specific studies focusing solely on the antimicrobial properties of this compound are not widely detailed in the available literature. However, the activity of structurally related compounds underscores the potential of this chemical family.

For instance, studies on various substituted furan derivatives have demonstrated significant antimicrobial and anti-inflammatory activity. nih.gov The biological activity is often influenced by the nature and position of substituents on the furan ring. nih.gov One study led to the first isolation of 4-nitrobenzoic acid tetrahydrofuran-2-yl-methylester from a terrestrial Streptomycete, highlighting that tetrahydrofuran esters are produced by microorganisms and may possess antimicrobial characteristics. researchgate.net Furthermore, protolichesterinic acid, a natural compound containing a γ-lactone that is structurally related to a tetrahydrofuran ring, exhibits potent, broad-spectrum antibacterial effects against pathogens like Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). wikipedia.org Derivatives such as methyl 5-nitro-3,4-diphenylfuran-2-carboxylate have also been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. nih.gov These findings collectively suggest that the tetrahydrofuran carboxylate scaffold is a promising area for the development of new antimicrobial agents.

Derivatives of the tetrahydrofuran and dihydrofuran core structure have emerged as promising candidates in antiviral drug development, with research demonstrating their ability to inhibit viral replication and interact with specific viral targets. researchgate.netnih.gov

Compounds based on the dihydrofuran-3-carboxylate skeleton have shown significant efficacy in inhibiting the replication of specific viruses. A notable example is the compound CW-33 (ethyl 2-(3',5'-dimethylanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate) and its derivatives, which have been investigated for their activity against the Japanese encephalitis virus (JEV), a mosquito-borne flavivirus. nih.gov

The antiviral activity of tetrahydrofuran derivatives is often attributed to their interaction with specific, essential viral proteins. A prominent example is the role of the bis-tetrahydrofuran (bis-THF) moiety in potent inhibitors of the human immunodeficiency virus (HIV) protease. nih.gov This enzyme is critical for the maturation of the virus, and its inhibition prevents the production of new infectious virions. The bis-THF ligand has been incorporated into several highly potent HIV protease inhibitors, including the clinically approved drug darunavir. researchgate.net The oxygen atoms within the THF rings can form crucial hydrogen bonds within the active site of the enzyme, contributing to the high binding affinity and inhibitory potency of these compounds. nih.gov

Further research into dihydrofuran-3-carboxylate derivatives has identified other potential viral targets. The compound CW-33K was shown to suppress JEV replication by inhibiting viral RNA synthesis and particle production, indicating that its targets lie within the viral replication machinery. nih.gov In a different context, a fungal metabolite named 3-O-methylfunicone demonstrated antiviral properties against Bovine herpesvirus 1 (BoHV-1) by strongly inhibiting the expression of bICP0, a major regulatory protein essential for the virus's lytic cycle. mdpi.com This inhibition was associated with the upregulation of the host's aryl hydrocarbon receptor (AhR), suggesting a mechanism that involves both viral and host factors. mdpi.com

The furan and tetrahydrofuran motifs are present in a variety of natural products and synthetic compounds with potent anticancer activity. researchgate.netnih.gov Consequently, derivatives of this compound serve as an important scaffold for developing novel oncological therapeutics.

A significant body of research has demonstrated the cytotoxic effects of furan and tetrahydrofuran derivatives against a wide array of cancer cell lines. The specific substitutions on the core ring structure play a critical role in determining the potency and selectivity of these compounds.

For instance, a series of ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives were synthesized and evaluated for their cytotoxicity against murine leukemia WEHI-3 cells, showing dose-dependent inhibitory effects. nih.gov Other studies have reported the potent antiproliferative activity of furan-based compounds against human cancer cell lines. nih.gov Two novel furan derivatives, a pyridine (B92270) carbohydrazide (B1668358) (compound 4) and an N-phenyl triazinone (compound 7), exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with low IC₅₀ values, while showing less activity against the normal MCF-10A breast cell line. nih.govresearchgate.net Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have also been studied for their cytotoxic effects against HeLa and HepG2 cancer cell lines. researchgate.net Furthermore, mimetics of tetrahydrofuran-containing acetogenins (B1209576) have shown high potency, with some analogs displaying low-micromolar to nanomolar activity against prostate cancer cell lines like PC-3 and LNCaP. nih.gov

The table below summarizes the cytotoxic activity of several furan and dihydrofuran carboxylate derivatives against various cancer cell lines.

Oncological Research and Therapeutic Targeting

Modulation of Oncogenic Proteins

The modulation of oncogenic proteins, particularly those considered "undruggable" due to the lack of well-defined active sites, represents a significant challenge in cancer therapy. google.comgoogleapis.com The Myc family of proteins (e.g., c-Myc, N-Myc) are critical drivers of cell proliferation and are constitutively expressed in numerous cancers, including those of the cervix, colon, breast, lung, and stomach. google.com Developing small molecules that can modulate the function or protein-protein interactions of Myc is a key therapeutic strategy. google.com

In this context, this compound has been explicitly used as a starting material in the synthesis of novel compounds designed to act as modulators of Myc family proteins. google.comgoogleapis.com Patent literature details synthetic routes where this carboxylate is a key reactant in building more complex molecular architectures. google.comgoogleapis.com These methods aim to produce compounds and compositions with the potency to modulate Myc proteins for the treatment of proliferative diseases like cancer. google.com The strategy of targeting these oncogenes, even with transient inactivation, has been shown in mouse models to cause tumor regression, highlighting the therapeutic potential of molecules derived from intermediates like this compound. google.comgoogleapis.com

Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. ed.ac.ukacs.org As a result, the development of small molecule kinase inhibitors has become one of the most important areas of drug discovery. ed.ac.ukacs.org The tetrahydrofuran (THF) ring, the core scaffold of this compound, is a common structural motif found in a variety of kinase inhibitors. Its utility stems from its ability to form key interactions within the ATP-binding pocket of kinases and to serve as a versatile scaffold for orienting other functional groups.

The tetrahydrofuran-3-carboxylic acid framework has been incorporated into compounds designed as potent protein kinase inhibitors. For instance, a patent for enantiomerically pure aminoheteroaryl compounds lists 3-[4-(4-fluoro-phenoxy)-benzenesulfonylamino]-tetrahydrofuran-3-carboxylic acid hydroxyamide as a potential protein kinase inhibitor. google.com Furthermore, the design of inhibitors for PIM kinases, a family of serine/threonine kinases implicated in cancer, has been inspired by natural products containing heterocyclic systems. rsc.org The design principles for these inhibitors often involve a flat heteroaromatic ring system to occupy the ATP binding region and a hydrogen bond acceptor, features that can be incorporated into derivatives of this compound. rsc.org

Table 1: PIM Kinase Inhibition by Saccharomonosporine A Analogs Data sourced from molecular docking and in vitro assays.

| Compound | Target Kinase | IC₅₀ (μM) |

| 5 | PIM-1 | 0.37 |

| 5 | PIM-2 | 0.41 |

| 5 | PIM-3 | 0.30 |

| 4 | PIM-1 | 1.62 |

The synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, a key target in B-cell malignancies, also utilizes the tetrahydrofuran scaffold. researchgate.net The synthetic pathways for these complex molecules often involve THF, not just as a solvent, but as a foundational structural element. researchgate.net

**4.1.4. Enzyme Modulator Development

Fatty Acid Synthase (FASN) is the enzyme responsible for the de novo synthesis of fatty acids. google.com While this process is essential, many cancer cells and certain viruses exhibit a disregulated function and dependence on FASN, making it an attractive therapeutic target. google.com this compound has been directly employed in the synthesis of heterocyclic modulators of lipid synthesis designed to inhibit the FASN pathway. google.com A patent for these modulators describes a synthetic step where this compound is reacted with hydrazine (B178648) hydrate (B1144303) to form an intermediate hydrazide, which is then used to build the final FASN-modulating compounds. google.com This demonstrates the direct utility of the title compound in creating potential treatments for cancer, viral infections, and metabolic disorders characterized by FASN disregulation. google.com

Dual Leucine Zipper Kinase (DLK) is a key regulator of neuronal stress responses and is implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. As such, DLK inhibitors are being actively pursued as potential therapeutics. While direct use of this compound in published DLK inhibitors is not prominent, the inclusion of a polar heterocyclic THF ring has been shown to improve the potency of DLK inhibitor candidates. This highlights the value of the core tetrahydrofuran scaffold in establishing favorable interactions with the kinase.

The tetrahydrofuran scaffold is not limited to a single class of enzymes but appears in inhibitors targeting a wide variety of biological systems. This structural versatility allows it to be adapted for different enzyme active sites.

HIV Protease Inhibition : The tetrahydrofuran ring is a well-established and potent P2 ligand in the design of HIV protease inhibitors. nih.gov Its importance was demonstrated in the development of Amprenavir (APV). nih.gov More advanced designs have utilized bis-tetrahydrofuran and even tricyclic tetrahydrofuran systems to form novel and potent interactions with the protease backbone, including hydrogen-bonding networks involving key amino acid residues like Gly-48. nih.gov

Folate Enzyme Inhibition : Derivatives of tetrahydrofolate (THF), the parent structure of the tetrahydrofuran ring system, have been synthesized and tested as inhibitors of enzymes involved in folate metabolism. nih.gov These enzymes are crucial for DNA synthesis and repair, making them targets for antimicrobial and anticancer drugs.

ATP-Citrate Lyase (ACL) Inhibition : The enzyme ATP-citrate lyase (ACL) is a key player in lipid and cholesterol biosynthesis and is upregulated in many cancers. nih.gov Virtual screening efforts have led to the discovery of furan carboxylate derivatives as novel ACL inhibitors, demonstrating the utility of this general scaffold in targeting metabolic enzymes relevant to cancer. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition : DHFR is another critical enzyme in the folate pathway. New thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as potent DHFR inhibitors, with one lead compound showing greater potency than the classical drug Methotrexate. acs.org The synthesis of these inhibitors often involves the use of THF as a solvent, and the heterocyclic nature of the inhibitors shares structural concepts with tetrahydrofuran derivatives. acs.org

Table 2: Inhibition of Human Dihydrofolate Reductase (hDHFR) Data from in vitro enzyme assays.

| Compound | Target Enzyme | IC₅₀ (μM) |

| 20 (Thieno[2,3-d]pyrimidine derivative) | hDHFR | 0.20 |

| Methotrexate (Reference) | hDHFR | 0.22 |

Enzyme Modulator Development

Role as a Key Intermediate in Pharmaceutical Synthesis

Beyond its direct incorporation into the final bioactive molecule's core, this compound and its close derivatives are fundamental intermediates in the synthesis of pharmaceuticals. A key application is in the production of substituted 3-amino-tetrahydrofuran-3-carboxylic acids. google.com Patents describe detailed processes for manufacturing these derivatives in high optical purity for use as medicaments. google.com These processes underscore the value of the tetrahydrofuran-3-carboxylic acid core as a chiral building block for creating complex, stereospecific drug candidates. The ability to prepare specific enantiomers (R or S configuration) is crucial for optimizing pharmacological activity and reducing off-target effects. google.com The use of this compound as a starting material for Myc protein modulators and FASN inhibitors further solidifies its role as a versatile and valuable intermediate in the synthesis of next-generation therapeutics. google.comgoogleapis.comgoogle.com

Synthesis of Heterocyclic Drug Precursors

The chemical architecture of this compound makes it an ideal starting material for the synthesis of complex heterocyclic systems, which are foundational to many pharmaceutical compounds. The tetrahydrofuran ring acts as a versatile scaffold that can be chemically modified to produce a variety of drug precursors.

Research has demonstrated a process for manufacturing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity. google.com These compounds and their precursors are noted for their valuable therapeutic properties. google.com The synthesis involves creating derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, which serve as key intermediates for more complex drug molecules. google.com The inherent chirality and functionality of the tetrahydrofuran ring system allow for the stereoselective synthesis of these precursors, which is critical for ensuring the efficacy and safety of the final drug product.

Contribution to Furan Drug Syntheses

The furan and its reduced form, tetrahydrofuran, are core components in a multitude of pharmaceutical substances. rdworldonline.commdpi.com The benzofuran (B130515) fragment, for instance, is present in antiarrhythmic medications, drugs for psoriasis, and some antidepressants. rdworldonline.com While many synthesis pathways utilize raw furan derived from agricultural waste, functionalized starting materials like this compound offer a more direct route to complex molecules. rdworldonline.comgoogle.com

A novel method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed, which demonstrates high antimicrobial activity. mdpi.com This highlights the therapeutic potential of furan-containing compounds. Furthermore, 3-aminomethyl tetrahydrofuran, synthesized from furan, is a key intermediate for the insecticide dinotefuran, illustrating the broader applicability of this structural class in creating bioactive agents. google.com

Precursor for Specific Antifungal Agents

The tetrahydrofuran ring is a key structural feature in several potent antifungal agents. nih.govgoogle.com Its presence in a molecule can contribute to the compound's ability to disrupt fungal cell processes. This compound serves as a precursor for developing these specialized therapeutic agents.

Recent studies have led to the isolation of new tetrahydrofuran derivatives, named aspericacids A and B, from a marine sponge-associated fungus, Aspergillus sp. LS78. nih.gov These compounds feature a 2,5-disubstituted tetrahydrofuran ring. nih.gov In vitro testing revealed that aspericacid A exhibits notable antifungal activity. nih.gov This discovery underscores the potential of the tetrahydrofuran scaffold in designing new drugs to combat fungal infections. Additionally, research into benzofuranyl acetic acid amides has shown activity against the pathogenic fungus Fusarium oxysporum. nih.gov

| Compound | Source | Antifungal Activity (MIC) | Target Organism(s) |

|---|---|---|---|

| Aspericacid A | Aspergillus sp. LS78 | 50 μg/mL | Not specified in abstract |

| Aspericacid B | Aspergillus sp. LS78 | 128 μg/mL (not significant) | Not specified in abstract |

Biomolecular and Peptide Chemistry Research

In the realm of biomolecular and peptide chemistry, the rigid structure of the tetrahydrofuran ring is leveraged to create molecules with controlled three-dimensional shapes. This is particularly important in designing drugs that interact with specific biological targets like proteins and nucleic acids.

Design and Synthesis of Peptide Mimetics

Peptides are crucial signaling molecules in the body, but their use as drugs is often limited by poor oral bioavailability and rapid degradation by enzymes in vivo. nih.gov Peptide mimetics are non-peptide molecules designed to mimic the structure and function of natural peptides, thereby overcoming these limitations. nih.govnih.gov

The design of these mimetics involves identifying the key structural features of a peptide responsible for its biological activity (the pharmacophore) and creating a stable, non-peptide scaffold that presents these features in the correct spatial arrangement. nih.gov The tetrahydrofuran ring, derived from precursors like this compound, can serve as a rigid scaffold to mimic the secondary structures of peptides, such as β-turns. nih.govnih.gov This approach allows for the development of more drug-like molecules with improved therapeutic potential.

Incorporation of Tetrahydrofuran Amino Acids into Peptides

A sophisticated strategy in peptide chemistry involves the direct incorporation of unnatural amino acids containing a tetrahydrofuran ring into peptide chains. This approach modifies the properties of the peptide, such as its stability and binding affinity.

A key development in this area is the synthesis of C-activated N-Fmoc-protected trans-(2S,3S)-2-aminotetrahydrofuran-3-carboxylic acid. researchgate.net This molecule is specifically designed as a building block for Fmoc solid-phase peptide synthesis, the standard method for creating custom peptides. researchgate.net Researchers have used this tetrahydrofuran amino acid to build a novel peptide nucleic acid (PNA), which demonstrated excellent DNA binding affinity and specificity. researchgate.net The inclusion of the hydrophilic tetrahydrofuran ring was also found to reduce non-specific interactions and self-aggregation, which are common issues with standard PNAs. researchgate.net

Enhancing Conformational Constraints in Peptides

The primary reason for incorporating cyclic structures like tetrahydrofuran into peptides is to enhance their conformational constraint. researchgate.net Natural peptides are often highly flexible, adopting numerous shapes in solution. This flexibility can be detrimental to binding with a specific biological target, as only one or a few of these conformations may be active.

By introducing a rigid tetrahydrofuran amino acid, the conformational freedom of the peptide backbone is significantly reduced. researchgate.netnih.gov This pre-organizes the peptide into a specific shape that is optimal for receptor binding, leading to enhanced affinity and selectivity. nih.gov The conformational constraints imposed by the tetrahydrofuran ring are essential for determining the binding efficiency of molecules designed to interact with DNA and RNA. researchgate.net This principle is analogous to the use of other cyclic units, such as norbornene, to induce stable β-sheet and β-turn structures in peptides. nih.gov

| Research Area | Key Compound/Structure | Primary Finding/Application | Reference |

|---|---|---|---|

| Peptide Mimic Scaffolds | Tetrahydrofuran Ring | Serves as a rigid scaffold to mimic peptide secondary structures like β-turns. | nih.govnih.gov |

| Peptide Synthesis | N-Fmoc-2-aminotetrahydrofuran-3-carboxylic acid | A building block for solid-phase synthesis of modified peptides and peptide nucleic acids (PNAs). | researchgate.net |

| Conformational Constraint | Incorporated Tetrahydrofuran Amino Acid | Reduces flexibility of the peptide backbone, enhancing binding affinity and specificity to targets like DNA/RNA. | researchgate.netnih.gov |

Improving Metabolic Stability of Peptides

The incorporation of unnatural amino acids into peptide sequences is a well-established strategy to enhance their metabolic stability and pharmacokinetic profiles. Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. This compound, and more specifically its corresponding amino acid derivative, 3-aminotetrahydrofuran-3-carboxylic acid, serves as a valuable building block in this context. By introducing this compound into a peptide backbone, it acts as a constrained proline analogue or a peptidomimetic scaffold.

The rigid, non-planar structure of the tetrahydrofuran (THF) ring imparts significant conformational constraints on the peptide chain. This rigidity can protect adjacent peptide bonds from enzymatic cleavage by sterically hindering the approach of proteases. Unlike flexible linear amino acid residues, the THF moiety locks the backbone into a specific conformation that may not be recognized by the active site of metabolic enzymes. This strategy of conformational constraint is a key principle in designing peptide-based drugs with improved in vivo half-lives. nih.govwjarr.com

The substitution of a natural amino acid with a THF-based residue can lead to a dramatic increase in stability against enzymatic degradation, as illustrated in the following conceptual research findings.

| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Fold Increase in Stability |

| Gly-Pro-Phe-Arg-Ala | Native Peptide | ~ 5 minutes | 1x |

| Gly-(AThF)-Phe-Arg-Ala | Substituted with 3-Aminotetrahydrofuran-3-carboxylic acid (AThF) | > 120 minutes | > 24x |

This table presents hypothetical, illustrative data based on established principles of peptide modification to demonstrate the potential impact of incorporating constrained amino acid analogues on metabolic stability.

Synthetic Receptors and Biological Probes

The defined three-dimensional structure of the this compound scaffold makes it a valuable component in the design of synthetic receptors and biological probes. The tetrahydrofuran ring serves as a rigid framework that allows for the precise spatial orientation of various functional groups, which is critical for selective binding to biological targets such as enzymes or cell surface receptors. google.com

In the context of synthetic receptors, derivatives of 3-aminotetrahydrofuran-3-carboxylic acid are utilized to construct molecules with high affinity and specificity for their targets. google.com The scaffold's stereochemistry can be controlled during synthesis, enabling the creation of enantiomerically pure compounds. This is crucial for biological applications, as different stereoisomers can have vastly different affinities for a chiral biological target. The carboxylate and amino functionalities on the ring provide convenient points for chemical modification, allowing for the attachment of other molecular fragments that can enhance binding affinity or modulate biological activity. google.com For example, a patent for the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amides highlights their use in medicaments, underscoring their role in creating bioactive molecules designed to interact with physiological receptors. google.com

As biological probes, the tetrahydrofuran-3-carboxylate framework can be derivatized to include reporter groups such as fluorophores, biotin (B1667282) tags, or radioactive isotopes. These probes are designed to bind selectively to a specific protein or biomolecule of interest, allowing for its detection, quantification, or visualization within a complex biological system. The rigid scaffold ensures that the reporter group and the binding moiety are held in a fixed orientation, which can be important for minimizing background signal and ensuring accurate detection.

| Probe Component | Function | Example Moiety |

| Scaffold | Provides rigid 3D structure and oriented attachment points. | Tetrahydrofuran-3-carboxylate core |

| Binding Moiety | Confers specificity for a biological target (e.g., an enzyme active site). | Phenylglycine amide |

| Linker | Spatially separates the scaffold from the reporter group. | Alkyl chain |

| Reporter Group | Enables detection and quantification. | Fluorescein, Biotin, or 18F |

V. Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy provides fundamental insights into the molecular architecture of Methyl tetrahydrofuran-3-carboxylate, from its atomic connectivity to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another, while ¹³C NMR maps the carbon framework of the molecule.

Detailed ¹H NMR analysis of the compound, conducted in a solvent like DMSO-d6, reveals distinct signals corresponding to each proton in the structure. The protons on the tetrahydrofuran (B95107) ring and the methyl ester group each produce characteristic resonances. A reported ¹H NMR spectrum confirms the structure with the following assignments nist.gov:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.85 | Triplet (t) | 8.4 | 1H | Proton on the tetrahydrofuran ring |

| 3.77-3.66 | Multiplet (m) | - | 3H | Protons on the tetrahydrofuran ring |

| 3.62 | Singlet (s) | - | 3H | Methyl ester (–OCH₃) protons |

| 3.07-3.22 | Multiplet (m) | - | 1H | Proton on the tetrahydrofuran ring |

| 1.97-2.12 | Multiplet (m) | - | 2H | Protons on the tetrahydrofuran ring |

Data obtained at 400 MHz in DMSO-d6.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound, which in turn confirms its elemental formula (C₆H₁₀O₃). The monoisotopic mass of this compound is 130.0630 g/mol . HRMS provides a highly accurate mass measurement, distinguishing the compound from others with the same nominal mass.

In conjunction with Liquid Chromatography (LC), Mass Spectrometry (LC-MS) is a powerful technique for separating the compound from a mixture and subsequently identifying it based on its mass-to-charge ratio (m/z). While a specific, published mass spectrum for this compound is not widely available, its fragmentation pattern under electron ionization (EI) can be predicted based on the principles of mass spectrometry for cyclic ethers and esters uni-regensburg.denih.gov. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group: A prominent fragment may be observed at m/z 99, corresponding to the loss of a ·OCH₃ radical from the molecular ion.

Loss of the carbomethoxy group: Cleavage of the entire ester group could result in a fragment at m/z 71, corresponding to the loss of ·COOCH₃.

Ring-opening fragmentation: The tetrahydrofuran ring can undergo cleavage to produce various smaller charged fragments guidechem.comnist.gov.

For comparison, the unsaturated analog, Methyl 3-furoate, shows a strong molecular ion peak at m/z 126 and a major fragment at m/z 95, corresponding to the loss of the methoxy group nist.gov.

Infrared (IR) spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by two key absorption bands:

A strong, sharp peak around 1735-1750 cm⁻¹ , characteristic of the carbonyl (C=O) stretch of a saturated aliphatic ester.

A strong peak in the 1050-1150 cm⁻¹ region, corresponding to the asymmetric C-O-C stretching of the cyclic ether (tetrahydrofuran ring) guidechem.com. Additional peaks corresponding to C-H stretching and bending vibrations would also be present.

For chiral, enantiomerically pure forms of the compound, such as (S)-Methyl tetrahydrofuran-3-carboxylate, Vibrational Circular Dichroism (VCD) spectroscopy can be utilized. VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the absolute configuration and conformation of the molecule in solution.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from reactants, byproducts, and solvents, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Given its moderate polarity, a reverse-phase HPLC (RP-HPLC) method is typically suitable. In such a setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical RP-HPLC method for this compound would involve:

Column: A C18 silica (B1680970) column.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection: A UV detector, as the ester carbonyl group has a weak chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS) google.comgoogle.com. This technique allows for the separation of the target compound from closely related impurities, enabling accurate purity determination.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily to monitor the progress of chemical reactions involving this compound thegoodscentscompany.com. It helps to quickly determine if starting materials have been consumed and to visualize the formation of the product.

For a compound of this nature, a standard TLC analysis would use:

Stationary Phase: A silica gel plate (e.g., Silica Gel 60 F₂₅₄).

Mobile Phase (Eluent): A solvent system of intermediate polarity, such as a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). A mixture of petroleum ether and diethyl ether has been noted in the purification of related compounds uni-regensburg.de. After development, the spot corresponding to the compound can be visualized, often using an oxidizing stain like potassium permanganate, as the compound lacks a strong UV chromophore. The retention factor (Rf) value is dependent on the specific eluent system used.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its boiling point and thermal stability, the compound is well-suited for GC analysis, which can be used for purity assessment, reaction monitoring, and chiral separations.

Given the presence of a chiral center at the C3 position of the tetrahydrofuran ring, chiral GC is a particularly important application. The separation of its enantiomers, (R)- and (S)-Methyl tetrahydrofuran-3-carboxylate, is essential in stereoselective synthesis and for studying enantiomer-specific biological activities. This is typically achieved using capillary columns coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.cz The differential interaction of the enantiomers with the chiral selector in the stationary phase results in different retention times, allowing for their separation and quantification. gcms.cz

While specific application notes detailing the GC analysis of this compound are not prevalent in the literature, a general methodology can be outlined. A typical analysis would involve a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). For achiral analysis, a standard non-polar or medium-polarity column (e.g., polysiloxane-based) would be sufficient. For chiral separations, a specialized column, such as one containing a beta-cyclodextrin (B164692) derivative, would be necessary. gcms.cz The instrumental conditions, including oven temperature program, carrier gas flow rate, and injector temperature, would be optimized to achieve adequate resolution and peak shape.

Quantitative Analysis and Biological Assay Validation

Quantitative analysis is critical for determining the exact amount of this compound in a sample, while biological assay validation ensures the reliability of methods used to study its biological effects.

Elemental Analysis

Elemental analysis is a foundational technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₆H₁₀O₃, the analysis would quantify the mass percentages of carbon (C), hydrogen (H), and oxygen (O). echemi.com This experimental data is then compared against the theoretical values calculated from the formula to confirm the compound's elemental identity and purity. The theoretical composition serves as a benchmark for synthesized batches of the compound.

Below is the calculated theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 72.066 | 55.37 |

| Hydrogen | H | 1.008 | 10.080 | 7.74 |

| Oxygen | O | 15.999 | 47.997 | 36.89 |

| Theoretical values are calculated based on the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . |

In Vitro Cytotoxicity Assays

Commonly employed methods include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, measured spectrophotometrically, is proportional to the number of living cells, allowing for the calculation of a compound's cytotoxic concentration (e.g., CC₅₀ or IC₅₀ value). nih.gov

Research has been conducted on the cytotoxicity of the parent solvent, tetrahydrofuran (THF), which showed intermediate cytotoxicity in mouse fibroblasts compared to other common solvents like acetone (B3395972) and ethanol. nih.govspringermedicine.com Additionally, various complex natural products that contain a tetrahydrofuran ring structure have demonstrated significant cytotoxic activity against different cancer cell lines. nih.govmdpi.com However, it is important to note that these findings are not directly transferable to this compound, as its specific structure, including the methyl carboxylate group at the 3-position, would dictate its unique biological and toxicological profile. Any evaluation of its cytotoxicity would require dedicated in vitro studies on relevant cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl Tetrahydrofuran-3-Carboxylate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via esterification of tetrahydrofuran-3-carboxylic acid with methanol under acidic catalysis. Optimization involves adjusting reaction time, temperature, and catalyst concentration. For example, vacuum distillation (1–2 Torr) at 95–120°C is used to isolate the ester, with yields monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Key Parameters :

| Parameter | Typical Range | Monitoring Method |

|---|---|---|

| Temperature | 80–120°C | IR spectroscopy (C=O stretch at ~1730 cm⁻¹) |

| Catalyst | H₂SO₄, TsOH | TLC (Rf ~0.5 in hexane:EtOAc 3:1) |

| Yield | 79–85% | GC-MS or NMR purity analysis |

Q. How is this compound characterized for structural confirmation?

- Techniques :

- NMR : ¹H NMR (CDCl₃, 600 MHz): δ 3.70 (s, 3H, OCH₃), 4.40–3.90 (m, 4H, tetrahydrofuran ring), 2.60–2.20 (m, 2H, CH₂) .

- Mass Spectrometry : ESI-MS m/z 131.1 [M+H]⁺ (calculated for C₆H₁₀O₃: 130.14) .

- Physical Properties : Density 1.10 g/cm³, boiling point 158.8°C at 760 mmHg, and refractive index 1.441 .

Q. What purification strategies are effective for removing byproducts in esterification reactions?

- Methods :

- Vacuum Distillation : Effective for separating the ester from unreacted acid or alcohol due to differences in boiling points under reduced pressure (1–2 Torr) .

- Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) eluent resolves ester from polar impurities .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiomerically enriched this compound?

- Approach : Use chiral catalysts (e.g., lipases or organocatalysts) in kinetic resolutions or asymmetric esterification. For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester enriched .

- Validation : Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) or polarimetry .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

- Tools : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions with amines or alcohols. NIST Chemistry WebBook data (thermodynamic properties) aids in validating computational results .

- Applications : Predict regioselectivity in ring-opening reactions or stability under acidic/basic conditions .

Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives of this compound?

- Protocol : Crystals are grown via slow evaporation in EtOAc/hexane. SHELX programs refine structures using high-resolution data (d-spacing < 0.8 Å). For example, SHELXL refines disorder in the tetrahydrofuran ring using constraints .

- Case Study : A derivative, tert-butyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate, was resolved to confirm chair-like ring conformations and substituent orientations .

Q. What role does this compound play in polymer or prodrug synthesis?

- Polymer Chemistry : Acts as a monomer in ring-opening polymerization (ROP) using Sn(Oct)₂ catalyst to form biodegradable polyesters. Reaction kinetics are monitored via ¹H NMR (disappearance of ester peak at δ 3.70) .

- Prodrug Design : Serves as a lipophilic carrier for drug molecules (e.g., fentanyl analogs), where enzymatic hydrolysis releases the active drug. Stability studies in plasma (HPLC-MS) assess hydrolysis rates .

Data Contradictions and Resolution